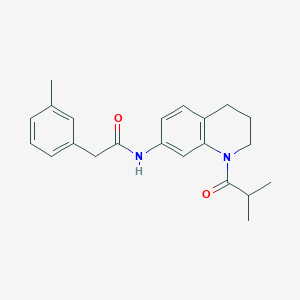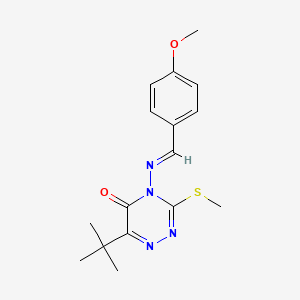
(E)-6-(tert-butyl)-4-((4-methoxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(tert-butyl)-4-((4-methoxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality (E)-6-(tert-butyl)-4-((4-methoxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-6-(tert-butyl)-4-((4-methoxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photokinetic Studies
The compound has been studied in the context of photokinetic experiments, specifically focusing on deamination reactions. Research has indicated that such reactions are dependent on the presence of oxygen and water. These findings are crucial in understanding the environmental behavior of triazine derivatives (Parlar & Pletsch, 1988).
Antimicrobial Applications
There has been significant interest in the antimicrobial properties of triazine derivatives. Studies have synthesized new compounds using this chemical structure and evaluated their in vitro antimicrobial activity against various microorganisms. The effectiveness of these compounds against a range of gram-positive and gram-negative strains highlights their potential in antimicrobial applications (Malik & Patel, 2017).
Anticoccidial Activity
Research into the anticoccidial activity of triazine compounds has been conducted, with some structures showing effectiveness against certain strains. The structural similarity of these compounds to known anticoccidials like robenidine suggests potential utility in this area (Shibamoto & Nishimura, 1986).
Herbicide and Pesticide Research
The compound's structure is closely related to known herbicides and pesticides, such as atrazine and metribuzin. Studies have examined its effect on lignification processes in plants, indicating its potential use in agricultural settings. These applications are significant given the ongoing need for effective agricultural chemicals (Muñoz et al., 1990).
Metabolic Pathways in Plants
Research has also focused on the metabolic pathways of similar compounds in plant systems, such as soybean. Understanding these metabolic processes is critical for assessing the environmental impact and effectiveness of such chemicals in agricultural use (Frear et al., 1985).
Electrochemical Studies
The electrochemical properties of triazine compounds have been explored, with a focus on their reactivity and potential use in various chemical processes. Such studies are valuable for the development of new chemical synthesis methods and materials (Zuman et al., 1998).
Propriétés
IUPAC Name |
6-tert-butyl-4-[(E)-(4-methoxyphenyl)methylideneamino]-3-methylsulfanyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-16(2,3)13-14(21)20(15(23-5)19-18-13)17-10-11-6-8-12(22-4)9-7-11/h6-10H,1-5H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTQZEIULXAAMX-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=C(C=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=C(C=C2)OC)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(tert-butyl)-4-((4-methoxybenzylidene)amino)-3-(methylthio)-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

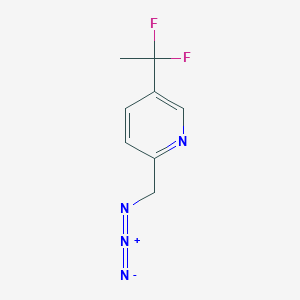
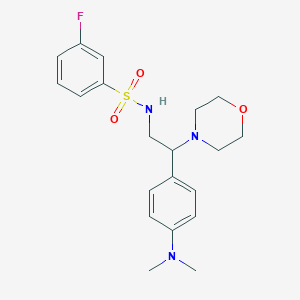
![N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-oxochromene-3-carboxamide](/img/structure/B2750854.png)



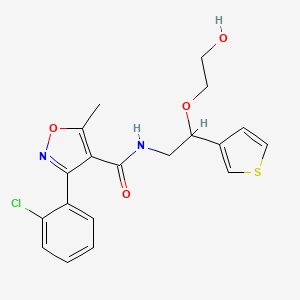
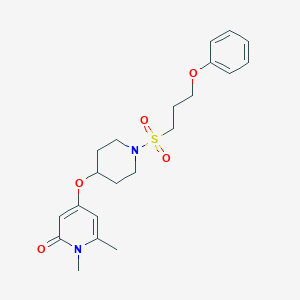

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2750862.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750864.png)
![2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2750866.png)
